N-(4-bromophenyl)-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide
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Overview
Description
N-(4-bromophenyl)-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide typically involves a multi-step process:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide. For example, the reaction between 4-bromoacetophenone and 3,4-dimethylbenzamide in the presence of a base like potassium carbonate can lead to the formation of the oxazole ring.
Carboxamide Formation: The carboxamide group can be introduced by reacting the oxazole intermediate with a suitable carboxylic acid derivative, such as an acid chloride or an ester, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the oxazole ring and the aromatic substituents.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions can facilitate hydrolysis.
Major Products
Substitution: Introduction of various functional groups like alkyl, aryl, or amino groups.
Oxidation: Formation of oxidized derivatives such as ketones or aldehydes.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
Chemistry
In chemistry, N-(4-bromophenyl)-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development. Studies may focus on its interactions with enzymes, receptors, or other biomolecules.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. For example, it may be incorporated into polymers or coatings to enhance their performance characteristics.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxazole ring and the aromatic substituents play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide: Similar structure with a chlorine atom instead of bromine.
N-(4-fluorophenyl)-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide: Similar structure with a fluorine atom instead of bromine.
N-(4-methylphenyl)-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide: Similar structure with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in N-(4-bromophenyl)-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide imparts unique reactivity and properties compared to its analogs. Bromine’s larger atomic size and different electronic properties can influence the compound’s chemical behavior and interactions with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C18H15BrN2O2 |
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Molecular Weight |
371.2 g/mol |
IUPAC Name |
N-(4-bromophenyl)-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C18H15BrN2O2/c1-11-3-4-13(9-12(11)2)17-10-16(21-23-17)18(22)20-15-7-5-14(19)6-8-15/h3-10H,1-2H3,(H,20,22) |
InChI Key |
MRRXYBKPXOYAHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)Br)C |
Origin of Product |
United States |
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